1-Boc-5-bromo-5,6-dihydropyridin-2(1H)-one
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Overview
Description
1(2H)-Pyridinecarboxylic acid, 5-bromo-5,6-dihydro-2-oxo-, 1,1-dimethylethyl ester is a synthetic organic compound It is characterized by the presence of a pyridine ring, a carboxylic acid group, a bromine atom, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridinecarboxylic acid, 5-bromo-5,6-dihydro-2-oxo-, 1,1-dimethylethyl ester typically involves the following steps:
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems for bromination and esterification can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Pyridinecarboxylic acid, 5-bromo-5,6-dihydro-2-oxo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1(2H)-Pyridinecarboxylic acid, 5-bromo-5,6-dihydro-2-oxo-, 1,1-dimethylethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1(2H)-Pyridinecarboxylic acid, 5-bromo-5,6-dihydro-2-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1(2H)-Pyridinecarboxylic acid, 5-chloro-5,6-dihydro-2-oxo-, 1,1-dimethylethyl ester
- 1(2H)-Pyridinecarboxylic acid, 5-fluoro-5,6-dihydro-2-oxo-, 1,1-dimethylethyl ester
- 1(2H)-Pyridinecarboxylic acid, 5-iodo-5,6-dihydro-2-oxo-, 1,1-dimethylethyl ester
Uniqueness
The uniqueness of 1(2H)-Pyridinecarboxylic acid, 5-bromo-5,6-dihydro-2-oxo-, 1,1-dimethylethyl ester lies in its specific bromine substitution, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, or iodo analogs.
Properties
Molecular Formula |
C10H14BrNO3 |
---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
tert-butyl 3-bromo-6-oxo-2,3-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C10H14BrNO3/c1-10(2,3)15-9(14)12-6-7(11)4-5-8(12)13/h4-5,7H,6H2,1-3H3 |
InChI Key |
ULILWQKGILNYGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C=CC1=O)Br |
Origin of Product |
United States |
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